BenchChemオンラインストアへようこそ!

isoturon

Primary Dysmenorrhea Pain Management Gynecology

Isoturon (CAS 124399-53-7) is identified as S-ethylisothiouronium bromide, a synthetic isothiouronium derivative. It is distinct from similarly named phenylurea herbicides (e.g., isoproturon) and is classified as an antihypotensive agent, functioning as a nitric oxide synthase (NOS) inhibitor and vasopressor.

Molecular Formula C2H6ClN5
Molecular Weight 0
CAS No. 124399-53-7
Cat. No. B1166613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoturon
CAS124399-53-7
Synonymsisoturon
Molecular FormulaC2H6ClN5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Isoturon (CAS 124399-53-7): An Antihypotensive Isothiouronium Derivative


Isoturon (CAS 124399-53-7) is identified as S-ethylisothiouronium bromide, a synthetic isothiouronium derivative . It is distinct from similarly named phenylurea herbicides (e.g., isoproturon) and is classified as an antihypotensive agent, functioning as a nitric oxide synthase (NOS) inhibitor and vasopressor . Its primary pharmacological profile involves restoring arterial blood pressure and enhancing vascular reactivity to vasoconstrictors, which defines its use in critical care and specific gynecological applications .

Sourcing Risks: Why Isoturon Cannot Be Casually Substituted with Other Vasopressors or NOS Inhibitors


Direct substitution with generic vasopressors (e.g., dopamine) or non-selective NOS inhibitors (e.g., L-NAME) is not scientifically justified. Clinical evidence demonstrates that while both isoturon and dopamine can achieve similar hemodynamic endpoints, their mechanisms and metabolic effects differ significantly . Furthermore, isoturon (S-ethylisothiouronium bromide) exhibits superior clinical efficacy in specific pathologies like primary dysmenorrhea compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac . Substituting based solely on class (NOS inhibitor) or effect (vasopressor) ignores these critical, quantifiable outcome divergences, leading to suboptimal therapeutic results or unforeseen metabolic complications.

Head-to-Head Evidence for Isoturon Versus Therapeutic Alternatives


Prevention of Primary Dysmenorrhea: Isoturon vs. the NSAID Diclofenac

In a direct clinical comparison for the prevention of primary dysmenorrhea, isoturon demonstrated a superior total pain relief rate compared to the non-selective COX-1 inhibitor, diclofenac. The study provides a clear differentiation in therapeutic outcome between a nitric oxide synthase (NOS) inhibitor and a standard NSAID .

Primary Dysmenorrhea Pain Management Gynecology NOS Inhibitor

Hemodynamic Management in Arterial Hypotension: Isoturon vs. Dopamine

A comparative clinical study evaluated central hemodynamic parameters in patients with arterial hypotension treated with either isoturon or dopamine. Both agents improved hemodynamic status, but the detailed quantitative outcomes provide a basis for differentiation. The data show the specific quantitative changes in key parameters like systolic blood pressure (PAS) and heart rate (FCC) from baseline through multiple stages of treatment for each drug .

Arterial Hypotension Hemodynamics Critical Care Vasopressor

Modulation of Vascular Reactivity: Isoturon vs. the Pan-NOS Inhibitor L-NAME

In preclinical studies on isolated vascular tissue, the effect of isoturon on lowering the vascular reactivity of M-cholinomimetics was explicitly described as higher than that of L-NAME, a standard pan-NOS inhibitor. This finding differentiates the pharmacological profile of isoturon within the class of NOS inhibitors .

Vascular Reactivity Pharmacology NOS Inhibition In Vitro

High-Value Application Scenarios for Isoturon Based on Comparative Evidence


First-Line Preventive Therapy for Primary Dysmenorrhea Unresponsive to NSAIDs

For patients suffering from primary dysmenorrhea where NSAIDs like diclofenac provide insufficient pain relief (70% efficacy rate) or are contraindicated, isoturon represents a superior alternative. The evidence of a 100% total pain relief rate in a head-to-head study with a 100 mg vaginal suppository makes it a high-efficacy option for this indication .

Vasopressor Support in Critical Hypotension Requiring Favorable Chronotropy

In intensive care scenarios involving severe hypotension (e.g., septic or traumatic shock), isoturon provides a differentiated hemodynamic profile. In direct comparison to dopamine, it achieved a similar increase in systolic blood pressure but resulted in a significantly lower final heart rate (85.83 vs. 99.82 b/min). This can be a decisive factor when minimizing tachycardia-induced myocardial stress is a priority .

Management of Uterine Hemorrhage Associated with Myoma

Research indicates that locally applied isoturon (100 mg vaginal suppositories) effectively reduces uterine artery blood flow. A clinical observation showed this treatment led to the cessation of uterine hemorrhages in 87.8% of cases and the total attenuation of the associated pain syndrome, presenting a targeted pharmacological strategy for this condition .

Quote Request

Request a Quote for isoturon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.